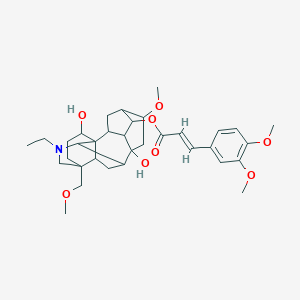
Gymnaconitine
Description
Gymnaconitine is a diterpenoid alkaloid isolated from Aconitum gymnandrum (露蕊乌头), a plant in the Ranunculaceae family native to Tibet, Qinghai, and Sichuan . It was first identified in 1985 as one of two novel alkaloids in the plant, alongside methyl this compound . Its molecular formula is C₃₄H₄₇O₈N, with a melting point of 110–111°C and a specific optical rotation of [α]D¹⁷ +18.2° . This compound contributes to the plant’s traditional use in Tibetan medicine for treating joint pain and parasitic infections .
Properties
CAS No. |
103956-41-8 |
|---|---|
Molecular Formula |
C34H47NO8 |
Molecular Weight |
597.7 g/mol |
IUPAC Name |
[11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H47NO8/c1-6-35-17-32(18-39-2)12-11-27(36)34-21-14-20-25(42-5)16-33(38,22(31(34)35)15-26(32)34)29(21)30(20)43-28(37)10-8-19-7-9-23(40-3)24(13-19)41-4/h7-10,13,20-22,25-27,29-31,36,38H,6,11-12,14-18H2,1-5H3/b10-8+ |
InChI Key |
OSGULNOCFPGGSK-CSKARUKUSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Isomeric SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)/C=C/C7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6OC(=O)C=CC7=CC(=C(C=C7)OC)OC)OC)O)O)COC |
Synonyms |
gymnaconitine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminomethylpyrimidine (hydrochloride) can be synthesized through multiple routes. One common method involves the reaction of 2-chloromethylpyrimidine with ammonia or an amine under controlled conditions. Another method involves the reduction of 2-nitromethylpyrimidine using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: In industrial settings, the production of 2-Aminomethylpyrimidine (hydrochloride) often involves the use of inexpensive metal catalysts like Raney nickel. The process typically starts with urea and 1,3-tetramethoxypropane, which undergo a series of reactions including hydrogenation and post-treatment to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethylpyrimidine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce various amines .
Scientific Research Applications
2-Aminomethylpyrimidine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and as a building block for nucleic acid analogs.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Aminomethylpyrimidine (hydrochloride) depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Gymnaconitine belongs to the Aconitum alkaloid family, which includes over 700 diterpenoid alkaloids. Below is a detailed comparison with its closest analogs:
Structural Comparison
Key Structural Differences :
- This compound vs. Atisine/Talatisamine : this compound’s caffeate ester group is absent in classical Aconitum alkaloids like atisine and talatisamine, which instead feature hydroxyl or methoxy groups on their diterpene cores .
- This compound vs.
Pharmacological and Functional Contrasts
- Analgesic Properties: this compound and methyl this compound are noted for non-addictive analgesic effects, unlike morphine-derived alkaloids . However, their efficacy and toxicity profiles remain less characterized compared to aconitine (a highly toxic Aconitum alkaloid) .
- Toxicity : this compound’s toxicity is hypothesized to be lower than talatisamine, which induces severe neurotoxicity via sodium channel modulation . Quantitative LD₅₀ data, however, are absent in current literature.
- Therapeutic Applications : While atisine HCl is used for arrhythmia, this compound’s primary use is localized pain relief in traditional medicine, reflecting functional divergence within the Aconitum alkaloid family .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


